molecular formula C14H16BrN3O2 B2814453 1-(5-bromofuran-2-carbonyl)-4-(1-methyl-1H-imidazol-5-yl)piperidine CAS No. 2309707-97-7

1-(5-bromofuran-2-carbonyl)-4-(1-methyl-1H-imidazol-5-yl)piperidine

Cat. No.: B2814453
CAS No.: 2309707-97-7
M. Wt: 338.205
InChI Key: ZQRDJRWGDOJGOD-UHFFFAOYSA-N
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Description

1-(5-bromofuran-2-carbonyl)-4-(1-methyl-1H-imidazol-5-yl)piperidine is a complex organic compound with potential applications in various fields of scientific research. This compound features a brominated furan ring and a piperidine ring substituted with a methylimidazole group, making it a unique structure for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromofuran-2-carbonyl)-4-(1-methyl-1H-imidazol-5-yl)piperidine typically involves multi-step organic reactions. The initial step often includes the bromination of furan to obtain 5-bromofuran. This is followed by the formation of the piperidine ring with a methylimidazole substituent. The final step involves coupling these intermediates under specific conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent production. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography would be critical to the process.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromofuran-2-carbonyl)-4-(1-methyl-1H-imidazol-5-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted furan.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in the presence of a base.

Major Products

    Oxidation: Furanones.

    Reduction: Hydrogen-substituted furan derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-bromofuran-2-carbonyl)-4-(1-methyl-1H-imidazol-5-yl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-bromofuran-2-carbonyl)-4-(1-methyl-1H-imidazol-5-yl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: Another compound with a similar structure but different functional groups.

    4-Bromophenylacetic acid: Contains a bromine atom and a phenyl ring, similar to the bromofuran structure.

    DDT: A well-known brominated compound with different applications.

Uniqueness

1-(5-bromofuran-2-carbonyl)-4-(1-methyl-1H-imidazol-5-yl)piperidine is unique due to its combination of a brominated furan ring and a piperidine ring with a methylimidazole group. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O2/c1-17-9-16-8-11(17)10-4-6-18(7-5-10)14(19)12-2-3-13(15)20-12/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRDJRWGDOJGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2CCN(CC2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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